molecular formula C8H8F3NO B13158485 2-Amino-3-methyl-4-(trifluoromethyl)phenol

2-Amino-3-methyl-4-(trifluoromethyl)phenol

Cat. No.: B13158485
M. Wt: 191.15 g/mol
InChI Key: HKCZLRDZOALZRE-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-4-(trifluoromethyl)phenol can be achieved through several methodsThe reaction conditions typically involve the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst like copper or palladium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-3-methyl-4-(trifluoromethyl)phenol has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those containing trifluoromethyl groups, which enhance drug efficacy and stability.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-4-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability, lipophilicity, and reactivity, making it valuable in various applications compared to its analogs .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-amino-3-methyl-4-(trifluoromethyl)phenol

InChI

InChI=1S/C8H8F3NO/c1-4-5(8(9,10)11)2-3-6(13)7(4)12/h2-3,13H,12H2,1H3

InChI Key

HKCZLRDZOALZRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)O)C(F)(F)F

Origin of Product

United States

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